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Zucapsaicin

Cat. No.: B190753
CAS No.: 25775-90-0
M. Wt: 305.4 g/mol
InChI Key: YKPUWZUDDOIDPM-VURMDHGXSA-N
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Description

Contextualization of Vanilloid Compounds in Nociception and Analgesia

Vanilloid compounds, characterized by a vanillyl group, play a crucial role in the study of nociception (the neural process of encoding noxious stimuli) and analgesia (pain relief). oup.comunito.it The most well-known vanilloid is capsaicin (B1668287), the active component of chili peppers that produces a sensation of heat and pain. nih.gov These compounds interact with specific receptors on sensory neurons, providing valuable tools for understanding the molecular mechanisms of pain. nih.gov The initial excitatory effect of vanilloids, which causes a burning sensation, is often followed by a period of desensitization, where the neurons become less responsive to painful stimuli. oup.com This dual action has made vanilloids a focal point for developing new analgesic drugs. nih.gov

The identification of the vanilloid receptor 1 (TRPV1) was a landmark discovery, revealing it as a key integrator of noxious thermal and chemical stimuli for peripheral nociceptors. nih.gov This receptor is a non-selective cation channel that is activated by heat, acidic conditions, and vanilloid compounds like capsaicin. nih.govwikipedia.org The activity of TRPV1 can be heightened by pro-inflammatory agents, which is believed to be a contributing factor to the hypersensitivity to heat experienced during inflammation. nih.gov

Overview of Zucapsaicin (B21952) as a Transient Receptor Potential Vanilloid 1 (TRPV1) Modulator

This compound is a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. drugbank.comwikipedia.org As an agonist, it initially stimulates the TRPV1 channels, which are primarily located on C and Aδ sensory nerve fibers responsible for transmitting pain signals. drugbank.comnih.gov This initial stimulation leads to an influx of calcium and sodium ions, causing cell depolarization and the sensation of burning. nih.govpharmacompass.com

Following this initial excitation, a period of reduced sensitivity and persistent desensitization, known as tachyphylaxis, occurs. drugbank.comnih.gov This desensitization is thought to be dependent on intracellular calcium levels and involves several pathways, including the activation of calcineurin and calcium-dependent protein kinase C isoforms, which phosphorylate the TRPV1 receptor. drugbank.comnih.gov This process ultimately leads to a decrease in the activity of the TRPV1 channel and a reduction in the release of pro-inflammatory neuropeptides such as substance P (SP) and calcitonin gene-related peptide (CGRP), resulting in an analgesic effect. drugbank.comnih.govhres.ca this compound's action on peptidergic afferent neurons through this desensitization mechanism is a key aspect of its function. wikipedia.orghres.ca

Historical Perspective of Capsaicinoids in Pain Management Research

Over the years, research has demonstrated that topical application of capsaicin can lead to a "defunctionalization" of nociceptive nerve fibers, contributing to its analgesic effects. nih.govresearchgate.net This has led to the development of various capsaicin-based formulations for treating neuropathic and musculoskeletal pain. nih.govmdpi.com

Rationale for Investigating this compound in Chronic Pain Conditions

The investigation of this compound for chronic pain conditions is driven by several key factors. As a synthetic cis-isomer of capsaicin, this compound shares a similar mechanism of action but is reported to be better tolerated, with less local skin irritation. researchgate.netnewdrugapprovals.orgnih.gov This improved tolerability makes it a more viable option for long-term use in chronic conditions.

This compound has been evaluated for its efficacy in various chronic pain states, including osteoarthritis and neuropathic pain. researchgate.netdrugbank.com Chronic pain conditions are often characterized by the upregulation and sensitization of TRPV1 channels, making them a logical target for therapeutic intervention. mdpi.comsamipubco.com By acting as a TRPV1 agonist, this compound induces a state of desensitization in the overactive pain-sensing neurons, thereby reducing pain perception. mdpi.com

Clinical studies have explored the use of this compound cream for conditions like osteoarthritis of the knee. mdpi.comnih.gov For instance, a 12-week, double-blind, randomized, controlled trial involving patients with osteoarthritis of the knee demonstrated that 0.075% this compound cream provided a statistically significant improvement in pain and function. mdpi.comtandfonline.com The rationale is to provide localized pain relief by targeting the peripheral neurons in the affected area, minimizing systemic effects. hres.camdpi.com

Research Findings on this compound

Study FocusKey FindingsReferenced Compounds
Mechanism of ActionThis compound acts as a TRPV1 agonist, leading to initial excitation followed by desensitization of nociceptive neurons. This process involves calcium influx, phosphorylation of the TRPV1 receptor, and decreased release of neuropeptides like Substance P and CGRP. drugbank.comnih.govThis compound, Capsaicin, Substance P, Calcitonin gene-related peptide (CGRP)
Osteoarthritis of the KneeA 12-week clinical trial showed that 0.075% this compound cream significantly improved pain and physical function in patients with severe osteoarthritis of the knee compared to a lower concentration control. hres.camdpi.comtandfonline.comThis compound
Neuropathic PainThis compound is under investigation for the relief of severe pain in adults with neuropathic pain. researchgate.netnih.gov It has shown potential in alleviating neuropathic pain in preclinical and clinical studies. mdpi.comThis compound
TolerabilityThis compound is reported to have better tolerability with less local skin irritation (burning, stinging) compared to its trans-isomer, capsaicin. researchgate.netnewdrugapprovals.orgnih.govThis compound, Capsaicin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO3 B190753 Zucapsaicin CAS No. 25775-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPUWZUDDOIDPM-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014453
Record name Zucapsaicin
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Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Zucapsaicin
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CAS No.

25775-90-0
Record name Zucapsaicin
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Record name Zucapsaicin [USAN:INN]
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Record name Zucapsaicin
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Record name (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide
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Record name ZUCAPSAICIN
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Melting Point

71.5-74.5
Record name Zucapsaicin
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Molecular and Cellular Mechanisms of Action

Zucapsaicin-TRPV1 Receptor Interaction Dynamics

The initial phase of this compound's action is characterized by the direct binding and activation of the TRPV1 channel, leading to neuronal excitation.

This compound (B21952) functions as a potent agonist at the TRPV1 receptor. patsnap.comfrontiersin.org Like its natural counterpart, capsaicin (B1668287), this compound binds to a specific site on the intracellular side of the TRPV1 channel. nih.govnih.gov This binding event is a critical initiating step, as the TRPV1 receptor is a key integrator of noxious thermal and chemical stimuli in pain pathways. nih.govnih.govwikipedia.org The interaction is believed to stabilize the channel in an open conformation, initiating the cascade of events that leads to neuronal depolarization. mdpi.comnih.gov The binding requires interaction with specific amino acid residues within the channel's transmembrane domains. nih.govresearchgate.net

Upon agonistic binding, this compound triggers the opening of the TRPV1 ion channel. patsnap.commdpi.com This initial stimulation converts the chemical signal into an electrical one, a process known as sensory transduction. nih.gov The opening of the channel allows for the flow of cations across the neuronal membrane, leading to a rapid depolarization of the nociceptor terminal. nih.govnih.gov This initial activation is responsible for the characteristic burning or hot sensation perceived upon application, as the TRPV1 receptor is the same channel that detects noxious heat. patsnap.comnih.gov This neuronal excitation generates action potentials that propagate along the sensory nerve fiber to the central nervous system, signaling pain. nih.govnih.gov

The TRPV1 channel is a non-selective cation channel, meaning it allows multiple types of positively charged ions to pass through it. nih.gov However, it exhibits a particularly high permeability to calcium ions (Ca2+). nih.govmdpi.com Upon this compound-induced activation, there is a significant influx of extracellular Ca2+ into the neuron, along with an influx of sodium (Na+) ions. patsnap.comnih.govnih.gov The movement of these positive ions into the cell rapidly changes the membrane potential, causing depolarization. nih.gov This depolarization is the direct trigger for the generation of action potentials that transmit the nociceptive signal. nih.gov

Table 1: Key Molecular Events in this compound-Induced TRPV1 Activation

Ion/MoleculePrimary RoleCellular Consequence
This compound AgonistBinds to and opens the TRPV1 channel. patsnap.com
Sodium (Na+) Cation InfluxContributes to the initial depolarization of the neuronal membrane. nih.govnih.gov
Calcium (Ca2+) Cation InfluxMajor contributor to depolarization and acts as a critical second messenger for desensitization. patsnap.comnih.govnih.gov

Mechanisms of TRPV1 Receptor Desensitization and Defunctionalization

Paradoxically, the initial excitatory effect of this compound is followed by a lasting state of reduced neuronal sensitivity, which underlies its therapeutic utility. patsnap.comfrontiersin.org This process involves complex calcium-dependent intracellular signaling pathways.

The initial activation of TRPV1 by this compound leads to a state of hypersensitivity. patsnap.com However, sustained or repeated exposure to the agonist results in a progressive decrease in the receptor's responsiveness to subsequent stimuli, a phenomenon known as tachyphylaxis or desensitization. patsnap.comnih.govbiorxiv.orgnih.gov The sensory nerve endings become less responsive not only to this compound but also to other noxious stimuli. nih.gov This "defunctionalization" renders the nerves less capable of transmitting pain signals effectively, leading to a state of local analgesia. patsnap.com

The influx of Ca2+ through the TRPV1 channel is the crucial trigger for its own desensitization. wikipedia.orgnih.govcas.cznih.gov The elevated intracellular calcium concentration initiates a cascade of events aimed at downregulating channel activity, which serves as a protective feedback mechanism to prevent cellular damage from calcium overload. cas.cznih.gov Several key pathways have been identified:

Calcineurin Activation: The rise in intracellular Ca2+ activates calcium-dependent phosphatases, most notably calcineurin. nih.govresearchgate.net Calcineurin then dephosphorylates the TRPV1 receptor, a modification that reduces its activity and sensitivity. nih.govresearchgate.net

Calmodulin Binding: Calcium binds to the protein calmodulin (CaM), and the resulting Ca2+-CaM complex can directly bind to the TRPV1 channel, which is thought to promote a faster component of desensitization. nih.govnih.gov

PIP2 Depletion: The activation of calcium-dependent phospholipase C (PLC) can lead to the hydrolysis and depletion of a key membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). cas.cznih.gov Since PIP2 is required to maintain TRPV1 in a sensitized state, its depletion contributes to receptor desensitization. cas.cznih.gov

Prolonged agonist exposure can also lead to the internalization of the TRPV1 receptor from the cell surface, further contributing to a long-term reduction in nociceptive signaling. biorxiv.orgnih.gov

Table 2: Major Pathways in Calcium-Dependent TRPV1 Desensitization

Pathway/MoleculeTriggerMechanism of ActionResult
Calcineurin Increased intracellular Ca2+Dephosphorylates the TRPV1 channel. nih.govresearchgate.netReduced channel activity and sensitivity.
Calmodulin (CaM) Increased intracellular Ca2+The Ca2+-CaM complex binds directly to TRPV1. nih.govnih.govContributes to the rapid desensitization of the channel.
PIP2 Depletion Increased intracellular Ca2+Activates phospholipase C (PLC), leading to the breakdown of PIP2. cas.cznih.govLoss of a key sensitizing lipid, leading to channel inactivation.

Phosphorylation of TRPV1 by Calcineurin and Calcium-Dependent Protein Kinase C Isoforms

The responsiveness of the TRPV1 channel is significantly regulated by phosphorylation events. This compound's activation of TRPV1 leads to an influx of calcium, which in turn activates calcium-dependent enzymes like calcineurin and various protein kinase C (PKC) isoforms. nih.gov The activation of PKC is a critical step in sensitizing the TRPV1 channel. nih.govnih.gov

This sensitization process involves the direct phosphorylation of the TRPV1 protein at specific sites. nih.gov This phosphorylation enhances the channel's responsiveness to agonists like this compound and other stimuli, such as protons or heat. nih.gov Essentially, PKC-mediated phosphorylation makes the channel more sensitive, lowering its activation threshold. nih.gov This modulation by PKC appears to involve distinct phosphorylation sites depending on the specific stimulus activating the channel. nih.gov

Phospholipase C Activation and Phosphatidylinositol 4,5-Biphosphate (PIP2) Hydrolysis Leading to TRPV1 Inactivation

The regulation of TRPV1 is further complicated by the phospholipase C (PLC) pathway and its interaction with phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. nih.govnih.gov Research suggests a dual role for PIP2 in modulating TRPV1 function. On one hand, PIP2 is thought to exert a tonic inhibitory effect on the channel. nih.gov The activation of PLC, which can be triggered by various inflammatory mediators, leads to the hydrolysis of PIP2. This breakdown relieves the inhibitory effect, resulting in the sensitization of the TRPV1 channel. nih.gov

Conversely, the significant calcium influx that occurs through the activated TRPV1 channel can itself stimulate PLC. nih.gov This leads to the depletion of PIP2, which has been proposed as a mechanism for the capsaicin-induced desensitization, or inactivation, of the channel. nih.govnih.gov Therefore, the PLC-PIP2 pathway is involved in both the sensitization and the subsequent inactivation of TRPV1, representing a complex feedback loop that governs the channel's activity. nih.gov

Modulation of TRPV1 Responsiveness and Temperature Threshold

This compound's engagement with TRPV1 profoundly alters the channel's responsiveness to various stimuli, most notably heat. The TRPV1 channel is a key molecular sensor for noxious heat, with a typical activation threshold of approximately 42°C. nih.govnih.gov

Initial exposure to this compound and the subsequent phosphorylation by PKC can lower this temperature threshold, contributing to a state of thermal hypersensitivity. nih.govfrontiersin.org However, prolonged or repeated application leads to a lasting desensitization of the channel. patsnap.comnih.gov This desensitized state is characterized by a reduced response to agonists and an elevated temperature threshold for activation, which underlies the analgesic effect of this compound. frontiersin.org Ethanol has also been shown to sensitize TRPV1, lowering its heat threshold from around 42°C to 34°C. frontiersin.org

Neurotransmitter and Neuropeptide Modulation

The activation of TRPV1 channels on sensory neurons by this compound triggers the release of various neurotransmitters and neuropeptides, leading to significant downstream effects on pain signaling pathways. nih.govwikipedia.org

Depletion of Proalgesic Substances (e.g., Substance P, Calcitonin Gene-Related Peptide (CGRP))

One of the cornerstone mechanisms of this compound's analgesic action is the depletion of pro-inflammatory and pain-transmitting neuropeptides from the terminals of sensory neurons. patsnap.com Upon initial activation by this compound, TRPV1-expressing neurons release their stores of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP). wikipedia.orgnih.gov

With continued exposure, the synthesis and transport of these neuropeptides are impaired, leading to a significant depletion from both the central and peripheral terminals of these neurons. wikipedia.orgnih.gov This depletion reduces the capacity of the neurons to transmit pain signals and mediate neurogenic inflammation, a process where neuronally released substances cause vasodilation and plasma extravasation. wikipedia.orgnih.govnih.gov

Upregulation of Endogenous Analgesic Peptides

Beyond the depletion of pain-promoting substances, there is evidence to suggest that the activity of capsaicinoids may also enhance the body's own pain-relieving systems. Studies have shown that administration of capsaicin can lead to an increase in the activity of the cerebral opioid system. nih.gov Specifically, capsaicin has been observed to increase the gene expression of proopiomelanocortin (POMC), which is a precursor to the potent endogenous opioid peptide β-endorphin. nih.gov This suggests that part of the analgesic effect of this compound could be mediated by the upregulation and release of endogenous opioids that inhibit pain transmission. nih.govcpn.or.kr

Effects on Peptidergic Afferent Neurons and Dorsal Root Ganglia

This compound's effects are primarily targeted at the subpopulation of primary sensory neurons known as peptidergic afferent neurons, which contain and release neuropeptides like Substance P and CGRP. wikipedia.org The cell bodies of these neurons are located in the dorsal root ganglia (DRG) and trigeminal ganglia. nih.gov

Initial application of this compound causes a strong excitation of these neurons, leading to the aforementioned neuropeptide release and the sensation of pain or burning. nih.gov This is followed by a prolonged period of reduced sensitivity, or desensitization. wikipedia.org Long-term or high-concentration exposure can lead to functional impairment of these nerve terminals and changes within the DRG, effectively defunctionalizing the nociceptive fibers and providing long-term pain relief. nih.govresearchgate.net

Other Ion Channel Interactions

Interference with Sodium Channels Involved in Nerve Impulse Propagation

This compound has been shown to interfere with the function of certain voltage-gated sodium channels (VGSCs), which are essential for the propagation of nerve impulses. patsnap.com By modulating these channels, this compound can decrease the sensitivity of neurons to painful stimuli. patsnap.com The mechanism is thought to be similar to its trans-isomer, capsaicin, which inhibits VGSCs in a dose-dependent manner. nih.gov

This inhibition of VGSCs occurs specifically in capsaicin-sensitive neurons. nih.gov The interaction with the capsaicin receptor (TRPV1) appears to be a prerequisite for the effect on sodium channels. Activation of TRPV1 by capsaicinoids leads to an increase in intracellular second messengers like cAMP, which in turn contributes to the inhibition of VGSCs. nih.gov This modulation results in a reduced ability of the neuron to fire action potentials, thereby dampening the transmission of pain signals from the periphery to the central nervous system. patsnap.comnih.gov

Ion ChannelEffect of this compound/CapsaicinMechanismFunctional Outcome
Voltage-Gated Sodium Channels (VGSCs)Inhibition of channel activationMediated by activation of TRPV1 receptors and subsequent increase in intracellular second messengers (e.g., cAMP). nih.govDecreased neuronal excitability and reduced propagation of nerve impulses. patsnap.comnih.gov

Inhibition of High Voltage-Activated (HVA) and Low-Voltage-Activated (T-type) Calcium Channels

This compound is also recognized as a neuronal calcium channel blocker. wikipedia.orgresearchgate.net This action is significant as voltage-gated calcium channels (VGCCs) are critical in neurotransmitter release from nerve terminals. The influx of calcium through these channels is a key step in signaling pain. nih.gov VGCCs are broadly classified into High Voltage-Activated (HVA) channels (including L-, N-, P/Q-, and R-types) and Low-Voltage-Activated (LVA) channels (T-type). mdpi.com

Research on capsaicin demonstrates a prolonged inhibition of voltage-activated calcium currents in dorsal root ganglion neurons. nih.gov This inhibition is secondary to the calcium influx through the capsaicin-activated TRPV1 channel, suggesting that the rise in intracellular calcium concentration is the trigger for the subsequent blockade of VGCCs. nih.gov

Studies have shown differential effects on various calcium channel subtypes:

HVA Channels: Capsaicin has been observed to reduce currents in N-type calcium channels, which are heavily involved in the release of neurotransmitters in pain pathways. nih.govelifesciences.org

LVA Channels (T-type): T-type calcium channels, which help shape neuronal excitability, are also modulated. nih.govnih.gov Capsaicin can increase the current at more negative membrane potentials while decreasing it at more positive potentials, indicating a complex interaction. nih.gov

This modulation of both HVA and LVA calcium channels contributes to the analgesic effect by reducing the release of pro-inflammatory neuropeptides and neurotransmitters from sensory nerve endings. nih.gov

Channel TypeSubtypesEffect of this compound/CapsaicinFunctional Outcome
High Voltage-Activated (HVA)N-type, L-typeInhibition of calcium current. nih.govnih.govReduced neurotransmitter and neuropeptide release. nih.gov
Low-Voltage-Activated (LVA)T-typeComplex modulation: potentiation or inhibition depending on voltage. nih.govAltered neuronal excitability. nih.gov

Potential Interactions with Piezo Proteins

Piezo proteins, specifically Piezo1 and Piezo2, are mechanically-activated ion channels that play a fundamental role in converting mechanical forces into biological signals, a process known as mechanotransduction. nih.govresearchgate.net These channels are critical for various physiological sensations, including touch, proprioception, and pain. nih.gov Given that this compound is used to treat pain, including conditions with a mechanical component like osteoarthritis, the potential for interaction with Piezo channels is an area of scientific interest. mdpi.com

Piezo channels are non-selective cation channels, and their activation leads to an influx of ions like calcium, which depolarizes the cell. nih.gov In sensory neurons, this can trigger a pain signal. While the primary mechanisms of this compound are linked to TRPV1 and other voltage-gated channels, the pathways they influence often converge with those involving mechanosensation. For instance, inflammation can sensitize Piezo1 proteins in chondrocytes, creating a pathogenic feedforward loop in osteoarthritis. nih.gov

Currently, direct evidence of this compound binding to or directly modulating Piezo proteins is lacking in the scientific literature. However, given the overlapping roles of TRPV1 and Piezo channels in pain and inflammation, it is plausible that downstream effects of this compound action could indirectly influence Piezo channel activity or expression. This remains a speculative but intriguing area for future research to explore potential crosstalk between the vanilloid and mechanosensory pathways in pain modulation.

Pharmacodynamic Profile and Neurobiological Effects

Antinociceptive Actions Mediated by TRPV1 Agonism

Zucapsaicin (B21952) exerts its antinociceptive, or pain-relieving, effects by acting as an agonist at the TRPV1 receptor. drugbank.comwikipedia.orgspringer.com Initially, the binding of this compound to TRPV1 channels on nociceptive neurons causes the channels to open, leading to an influx of calcium and sodium ions. drugbank.comnih.gov This influx results in cell depolarization and the initial stimulation of the neuron, which can be perceived as a burning sensation. drugbank.comwikipedia.org

Distribution and Function of TRPV1 in Sensory Nerve Fibers (C and Aδ Fibers)

TRPV1 receptors are predominantly distributed in the peripheral nervous system, specifically on sensory nerve fibers known as C-fibers and Aδ-fibers. drugbank.comwikipedia.orgnih.gov These nerve fibers are responsible for transmitting sensory information related to pain and temperature. drugbank.comwikipedia.org C-fibers are unmyelinated and transmit signals relatively slowly, contributing to the sensation of dull, burning pain. Aδ-fibers are lightly myelinated and transmit signals more rapidly, mediating sharp, well-localized pain. The presence of TRPV1 on these fibers makes them key targets for topical analgesics like this compound. wikipedia.org

Release of Neurogenic Inflammatory Mediators (Somatostatin, CGRP, Neurokinin A, Kassinin) Upon Channel Activation

The activation of TRPV1 channels by this compound leads to the release of several neurogenic inflammatory mediators from sensory nerve endings. drugbank.comwikipedia.orgnih.gov These substances play a significant role in neurogenic inflammation. drugbank.comwikipedia.org Key mediators released include:

Somatostatin: A peptide hormone that can have inhibitory effects on various physiological processes. drugbank.comwikipedia.org

Calcitonin Gene-Related Peptide (CGRP): A potent vasodilator involved in pain transmission. drugbank.comwikipedia.orgnih.gov

Neurokinin A: A tachykinin peptide involved in inflammation and pain. drugbank.comwikipedia.org

Kassinin: Another tachykinin peptide that contributes to inflammatory responses. drugbank.comwikipedia.org

This compound has also been reported to affect peptidergic afferent neurons through a desensitization mechanism, leading to decreased levels of CGRP and Substance P in the dorsal root ganglia and sciatic nerve. drugbank.comwikipedia.orgnih.gov

Peripheral Versus Potential Central Nervous System Modulatory Effects

The primary modulatory effects of topically applied this compound are peripheral, localized to the area of application. tandfonline.compharmacompass.com This is largely due to its low systemic absorption. nih.govtandfonline.compharmacompass.com Animal studies have indicated that the systemic absorption of this compound is as low as 0.075%. nih.govpharmacompass.com When applied topically, this compound targets the neurons that innervate the local area, transmitting pain signals toward the central nervous system. wikipedia.org Due to this limited systemic exposure, the potential for direct central nervous system modulatory effects is considered low. nih.govpharmacompass.com

Preclinical Research Investigations

In vitro Studies on Receptor Binding and Enzyme Interactions

Weak to Moderate Inhibitory Effects on Cytochrome P450 Enzymes

In vitro research has demonstrated that zucapsaicin (B21952) exhibits weak to moderate inhibitory effects on several cytochrome P450 (CYP) enzymes. drugbank.comhres.canih.gov Specifically, studies have shown moderate inhibition of CYP1A2 and CYP2C19. hres.ca Weaker inhibitory effects were observed for CYP2C9, CYP2D6, CYP2E1, and CYP3A4. hres.ca However, due to the low systemic absorption of topically applied this compound, these findings are not considered clinically significant. drugbank.comnih.govwikipedia.org

In contrast to this compound, its trans-isomer, capsaicin (B1668287), has also been studied for its effects on CYP enzymes. One study found that capsaicin clearly inhibited CYP3A4 activity, with a 50% loss of activity at a concentration of 21.5 micromol/L, and this inhibition was enhanced with preincubation, suggesting a mechanism-based inhibition. nih.gov Another study on capsaicin showed that direct inhibition of various CYP enzymes only occurred at high concentrations, with the lowest IC(50) value being 2.0 μM. nih.gov Pre-incubation with capsaicin increased the inhibitory effect on CYP2B6 and moderately on CYP2D6, while it decreased for CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5. nih.gov

Table 1: In vitro Inhibitory Effects of this compound on Cytochrome P450 Enzymes

CYP IsozymeLevel of Inhibition by this compound
CYP1A2Moderate hres.ca
CYP2C19Moderate hres.ca
CYP2C9Weak hres.ca
CYP2D6Weak hres.ca
CYP2E1Weak hres.ca
CYP3A4Weak hres.ca

In vivo Animal Model Studies

Evaluation of Local Pharmacodynamic Effects in Dermal Models

In animal models, this compound has been shown to affect peptidergic afferent neurons through a desensitization mechanism. nih.govpharmacompass.com This leads to decreased levels of calcitonin gene-related peptide (CGRP) and substance P in the dorsal root ganglia and sciatic nerve. nih.govwikipedia.org The primary targets for topically applied this compound are the local neurons in the skin that transmit pain signals centrally. hres.ca In a study on mice, topical application of a 1% this compound solution was effective in reducing croton oil-induced ear edema. caymanchem.comcaymanchem.com Repeat dermal dosing in rats and minipigs produced local effects at the application site, such as very slight to moderate erythema. hpfb-dgpsa.ca

Assessment of Cardiovascular Parameters in Animal Studies

The cardiovascular effects of this compound have been evaluated in animal studies. hres.ca In a 9-month chronic dermal toxicity study in minipigs, this compound cream was administered at concentrations of 0.075%, 0.75%, and 3.75%. hres.ca Electrocardiographic (ECG) examinations conducted at pre-study, week 1, 4.5 months, and 9 months were all normal. hres.ca Similarly, a 4-week oral toxicity study in dogs with this compound doses of 0, 3, 10, and 30 mg/kg/day showed normal ECGs at pre-test and during week 4. hres.ca In vitro studies using isolated canine Purkinje fibers showed that this compound at a concentration of 10 µM shortens the action potential duration. caymanchem.comcaymanchem.com

Pharmacokinetic Insights from Animal Studies (e.g., Systemic Absorption, Elimination Routes)

Animal studies have consistently shown that this compound has low systemic absorption when applied topically. drugbank.comnih.govwikipedia.org In these studies, the systemic absorption rate was reported to be 0.075%. drugbank.comnih.govwikipedia.orgpharmacompass.com Dermal pharmacokinetic studies in rats (6 months) and minipigs (9 months) confirmed minimal absorption of 0.075% this compound into the systemic circulation. hres.cahpfb-dgpsa.ca While the 6-month rat study showed dose-dependent increases in exposure with creams containing more than 0.075% this compound, circulating levels in the 9-month minipig study were often below the limit of quantitation (2.5 ng/mL). hres.cahpfb-dgpsa.ca

A study in rats comparing oral and topical administration found higher levels of unchanged this compound with topical application, which may be due to first-pass metabolism after oral administration or poor oral absorption. hres.ca In rat studies, this compound and its metabolites are primarily and slowly excreted through urine and feces, with up to two-thirds being eliminated via this route. drugbank.comnih.govwikipedia.orgpharmacompass.comhpfb-dgpsa.ca Minimal elimination occurs through exhalation following dermal administration. drugbank.comnih.govwikipedia.org The elimination half-life of this compound and its metabolites in rats is approximately 7 to 11 hours. drugbank.comhres.canih.govwikipedia.orgpharmacompass.com

Table 2: Pharmacokinetic Parameters of this compound in Animal Studies

ParameterFindingAnimal Model
Systemic Absorption (Topical)0.075% drugbank.comnih.govwikipedia.orgpharmacompass.comAnimal studies
Elimination RoutesPrimarily urine and feces (up to 2/3) drugbank.comnih.govwikipedia.orgpharmacompass.comhpfb-dgpsa.caRat
Elimination Half-lifeApproximately 7 to 11 hours drugbank.comhres.canih.govwikipedia.orgpharmacompass.comRat

Comparative Efficacy and Tolerability Studies with Capsaicin in Pain Models

This compound, the cis-isomer of capsaicin, is reported to have a similar mechanism of action to its trans-isomer but with better tolerability. researchgate.netnih.gov Pre-clinical studies have suggested greater efficacy for this compound compared to capsaicin. mdpi.com In a hot plate test in rats, this compound administered at a dose of 0.68 mmol/animal increased the latency to paw withdrawal, demonstrating its antinociceptive effects. caymanchem.comcaymanchem.com While direct comparative efficacy studies in animal pain models are not extensively detailed in the provided search results, the recurring statement is that this compound is better tolerated, implying fewer local irritant effects such as stinging and burning compared to capsaicin. researchgate.netnih.gov

Investigation of Desensitization and Nociceptor Alterations in Animal Models of Arthritis

This compound, the cis-isomer of capsaicin, exerts its effects primarily through the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. wikipedia.orgdrugbank.com In preclinical animal models of arthritis, the therapeutic application of this compound is based on its ability to induce a state of desensitization in nociceptive (pain-sensing) neurons. nih.gov This process is fundamental to its analgesic properties.

The mechanism involves this compound acting as a TRPV1 agonist. wikipedia.orgdrugbank.com Initially, binding of this compound to the TRPV1 receptor on sensory C-fibers and some Aδ fibers triggers the channel to open, leading to an influx of cations and depolarization of the neuron. drugbank.commdpi.com This initial stimulation is responsible for the sensation of heat or burning. However, sustained or repeated exposure to this compound leads to a lasting desensitization, or tachyphylaxis, where the neuron becomes less responsive to subsequent painful stimuli. drugbank.commdpi.com

This desensitization is characterized by significant alterations at the neuronal level. A key finding from preclinical studies is the depletion of pronociceptive neuropeptides from the nerve terminals. Specifically, this compound has been shown to decrease the levels of Substance P (SP) and calcitonin gene-related peptide (CGRP) in the dorsal root ganglia and sciatic nerve. wikipedia.orgdrugbank.com These neuropeptides are crucial for transmitting pain signals and promoting neurogenic inflammation. wikipedia.orgdrugbank.com By depleting their stores, this compound effectively reduces the capacity of the neurons to signal pain and contribute to the inflammatory process within the arthritic joint. nih.gov

The approach of using a TRPV1 agonist like this compound to cause nociceptor desensitization is a recognized strategy in preclinical arthritis research. nih.gov While direct published studies on this compound in specific animal models of arthritis are not detailed in the provided results, its action is analogous to its trans-isomer, capsaicin, which has been studied in these models. nih.govmdpi.com The ultimate effect of these alterations is a reversible chemical "defunctionalization" of the targeted sensory nerve endings, leading to pain relief. wikipedia.org

Table 1: Summary of this compound's Effects on Nociceptors in Preclinical Models

ParameterObserved EffectMechanismReference
Nociceptor ActivityInitial Excitation followed by Persistent Desensitization (Tachyphylaxis)Agonist binding to TRPV1 receptors on C-fibers and Aδ fibers. wikipedia.orgdrugbank.com
Neuropeptide LevelsDepletion/Reduction of Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP)Affects peptidergic afferent neurons, leading to reduced synthesis and release. wikipedia.orgdrugbank.comresearchgate.net
Pain ResponseReduced response to noxious stimuliDesensitization of the TRPV1 receptor and depletion of pronociceptive neurotransmitters. nih.govmdpi.com
Neurogenic InflammationReduction in inflammatory mediatorsDecreased release of neuropeptides (SP, CGRP) from sensory nerve terminals. drugbank.com

Photoallergic and Phototoxicity Potential in Animal Models

The assessment of a topical compound's potential to cause photoallergic or phototoxic reactions is a standard part of preclinical safety evaluation, traditionally utilizing animal models. researchgate.net A phototoxic reaction is a non-immunological response to a light-activated compound, while a photoallergic reaction is a cell-mediated immune response. researchgate.net

For this compound, specific studies conducted in animal models to assess these endpoints were not detailed in the available search results. However, data is available from investigations conducted in human subjects. A study involving 11 healthy human participants demonstrated that this compound did not have a potential for phototoxicity. hres.ca In this study, reactions to irradiation were infrequent and the incidence was similar between the this compound-treated groups and the control group. hres.ca

Furthermore, the photoallergic potential of this compound was investigated in a study with healthy adult subjects. hres.ca The results showed that this compound produced only minor reactions that were not considered to be clinically significant. hres.cahpfb-dgpsa.cahres.ca

Table 2: Summary of Photo-Safety Findings for this compound (Human Studies)

Safety EndpointStudy PopulationFindingReference
PhototoxicityHealthy Human SubjectsNo potential for phototoxicity identified. hres.cahpfb-dgpsa.ca
PhotoallergyHealthy Human SubjectsLacked photoallergic potential; produced only minor, non-clinically significant reactions. hres.cahpfb-dgpsa.ca

Exploratory Toxicology Studies (Mechanisms of Adverse Events if applicable to pharmacological action)

Exploratory toxicology studies are conducted early in a drug's development to provide initial insights into its safety profile. These studies help identify potential target organs for toxicity and determine a safe dose range for further testing.

For this compound, the primary adverse events are local reactions at the application site, such as a burning sensation and erythema (redness). hpfb-dgpsa.cahres.ca This effect is directly linked to its intended pharmacological action. wikipedia.orgdrugbank.com As a TRPV1 agonist, this compound's initial binding to the receptor on sensory neurons causes depolarization, which is perceived as a hot or burning sensation. wikipedia.orgdrugbank.com This is an expected on-target effect of the compound's mechanism.

Preclinical toxicology studies have established that this compound has low systemic absorption following topical application in animal models. wikipedia.orgpharmacompass.comnih.gov Pharmacokinetic studies in rats and minipigs confirmed minimal absorption of 0.075% this compound cream into the systemic circulation. hres.ca This localization at the site of application limits the potential for systemic toxicity. hpfb-dgpsa.ca

Acute Single-Dose Toxicity Single-dose toxicity studies were performed in mice and rats via oral and intravenous routes to determine the lethal dose (LD50).

Table 3: Acute Single-Dose Toxicity of this compound in Animal Models

SpeciesSexRouteLD50 (mg/kg)Reference
MouseMaleOral>87.5 wikipedia.orghres.ca
Female<60 wikipedia.orghres.ca
RatMaleOral>90 wikipedia.orghres.ca
Female>60 wikipedia.orghres.ca
MouseMaleIntravenous>0.25 hres.ca
Female>0.175 hres.ca
RatMaleIntravenous>0.25 hres.ca
Female>0.25 hres.ca

Repeat-Dose Toxicity Repeat-dose dermal studies in multiple species confirmed the lack of significant systemic toxicity. The primary findings were localized skin reactions.

Table 4: Findings from Repeat-Dose Dermal Toxicity Studies

SpeciesDurationKey FindingsReference
Rat6 months- Very slight to moderate erythema at application site.
  • Incidence of moderate/severe erythema increased at higher concentrations.
  • Only systemic effect noted was decreased body weight in males at 3.0% concentration.
  • hres.cahpfb-dgpsa.cahres.ca
    Minipig9 months- Very slight erythema at application site.
  • No change in response with higher concentrations.
  • No systemic toxicity observed.
  • hres.cahpfb-dgpsa.cahres.ca

    Additional genotoxicity studies, including the Ames test and chromosomal aberration assays, as well as a dermal carcinogenicity study in transgenic mice, all yielded negative results, providing no evidence of genetic toxicity or cancer-causing potential. hpfb-dgpsa.ca

    Clinical Research and Therapeutic Efficacy

    Clinical Trial Phases and Development Status

    The development of zucapsaicin (B21952) has progressed through multiple stages of clinical research, targeting a range of pain-related conditions.

    This compound has undergone a series of clinical trials to evaluate its therapeutic potential. The clinical trial database for Zuacta®, a this compound cream, includes 13 studies with 943 subjects exposed to the cream. hres.ca The maximum clinical trial phase reached for this compound across all its investigated indications is Phase 3. nih.gov

    Clinical trials have been completed for several conditions, including:

    Phase 3:

    Episodic Cluster Headache drugbank.com

    Osteoarthritis of the Knee drugbank.com

    Phase 2:

    Dry Eyes drugbank.com

    Post-Herpetic Neuralgia drugbank.compatsnap.comdrugbank.com

    Post-traumatic neuralgia patsnap.com

    Some trials have been terminated, such as a Phase 2 trial for postherpetic neuralgia. drugbank.comdrugbank.com There is also a Phase 3 trial for the prevention of episodic cluster headaches that is not yet recruiting. drugbank.compatsnap.com

    This compound, under the brand name Zuacta®, received approval from Health Canada in 2010 as a topical cream. nih.govwikipedia.orgdrugbank.com It was indicated for use with oral COX-2 inhibitors or NSAIDs to relieve severe pain in adults with osteoarthritis of the knee that is not adequately controlled by these oral medications alone, for a maximum of three months. drugbank.comupf.edu

    However, this compound is not currently approved by the U.S. Food and Drug Administration (FDA). nih.govdrugbank.comdrugs.com The European Medicines Agency (EMA) has a centralized authorization process, but specific information regarding an application for this compound was not found in the provided search results. pharmaoffer.com

    Efficacy in Neuropathic Pain Syndromes

    This compound has been investigated for its effectiveness in various neuropathic pain conditions, leveraging its mechanism of action as a TRPV1 receptor agonist. wikipedia.orgdrugbank.com

    Clinical trials have explored the use of this compound for post-herpetic neuralgia (PHN), a type of neuropathic pain that can follow a shingles infection. drugbank.comjpccr.eu this compound has completed Phase 2 clinical trials for the treatment of PHN. drugbank.comdrugbank.com While some studies have been completed, at least one Phase 2 trial for this indication was terminated. drugbank.comdrugbank.com The natural isomer, capsaicin (B1668287), has shown efficacy in treating PHN, with studies on high-concentration patches demonstrating significant pain reduction. jpccr.euqutenzahcp.comnih.gov

    While specific clinical trial data for this compound in diabetic neuropathy was not prominently available in the search results, its classification as a TRPV1 agonist suggests potential utility in this area. wikipedia.orgtandfonline.com The natural isomer, capsaicin, has been studied in painful diabetic peripheral neuropathy (PDPN), with repeat treatments showing increasing effectiveness over standard of care. cmro.in The mechanism of action of this compound, which involves desensitizing C-fibers, is relevant to the treatment of neuropathic pain conditions like diabetic neuropathy. wikipedia.org

    This compound has been evaluated for the management of several conditions involving chronic nerve pain. nih.govdrugbank.com Its development has included investigations into its efficacy for various types of peripheral neuropathic pain. patsnap.comresearchgate.net The broader class of TRPV1 agonists, including capsaicin, is recommended for the treatment of peripheral neuropathic pain (PNP). jpccr.eudovepress.com Clinical studies on capsaicin patches have shown significant pain reduction in patients with various PNP conditions. jpccr.eudovepress.com

    Interactive Data Table: this compound Clinical Trial Overview

    Indication Highest Phase Completed Country/Location of Trials
    Osteoarthritis, KneePhase 3- patsnap.com
    Cluster HeadachePhase 3United States patsnap.com
    Post-Herpetic NeuralgiaPhase 2United States, Canada patsnap.com
    Dry Eye SyndromesPhase 2United States patsnap.com
    Post-traumatic neuralgiaPhase 2United States, Canada patsnap.com

    Efficacy in Musculoskeletal Pain Conditions

    Clinical trials have primarily focused on the efficacy of topical this compound in treating pain associated with musculoskeletal disorders, particularly osteoarthritis.

    Osteoarthritis of the Knee

    Multiple clinical trials have evaluated the efficacy of this compound cream for pain relief in patients with osteoarthritis of the knee. researchgate.nethres.canih.gov A significant 12-week, double-blind, randomized, controlled, parallel-group, multicenter trial involved 695 patients with osteoarthritis of the knee. hres.canih.gov In this study, patients receiving a stable dose of oral COX-2 inhibitors or NSAIDs were randomized to apply either 0.075% this compound cream or a 0.01% this compound cream (as a control) three times daily. hres.canih.gov The results demonstrated a statistically significant improvement in pain and function for the higher concentration cream. researchgate.netnih.gov Specifically, significance in favor of the 0.075% cream was observed for the time-weighted average of all three co-primary efficacy variables: WOMAC pain, WOMAC physical function, and Subject Global Evaluation. nih.gov These results were also deemed clinically significant. researchgate.net

    Another phase III trial further supports the use of topical civamide (this compound) for knee osteoarthritis pain, noting significant improvements in WOMAC physical function and pain scores, as well as the subject's global evaluation. researchgate.net

    Table 1: Summary of Key Clinical Trial Findings for this compound in Osteoarthritis of the Knee

    Study/Trial Identifier Number of Patients Intervention Control Key Findings Citation
    12-Week Multicenter Trial 695 0.075% this compound Cream 0.01% this compound Cream Statistically significant improvement in WOMAC pain, physical function, and Subject Global Evaluation. researchgate.nethres.canih.gov
    Phase III Trial Not Specified Topical Civamide (this compound) Not Specified Significant improvement in WOMAC physical function and pain scores. researchgate.net

    Adjunctive Treatment Modalities with Systemic Analgesics

    This compound has been specifically investigated as an adjunctive therapy for patients with severe knee osteoarthritis pain that is not adequately controlled by oral nonsteroidal anti-inflammatory drugs (NSAIDs) or COX-2 inhibitors alone. hres.ca In a large clinical trial, all 695 participants were already receiving a stable dose of these systemic analgesics before being randomized to receive either the active this compound cream or a low-dose control. hres.ca The findings indicated that for patients with severe pain at baseline, the addition of this compound provided a clinically relevant treatment effect. hres.ca This suggests a potential role for topical this compound in a multimodal approach to managing severe osteoarthritis pain.

    Outcomes Measured (e.g., WOMAC scores for pain and function)

    Table 2: Primary Outcome Measures in this compound Osteoarthritis Trials

    Outcome Measure Description Use in this compound Trials Citation
    WOMAC Pain Subscale Assesses pain during various activities. Co-primary endpoint in major clinical trials. researchgate.netnih.gov
    WOMAC Physical Function Subscale Measures difficulty in performing daily physical tasks. Co-primary endpoint in major clinical trials. researchgate.netnih.gov
    Subject Global Evaluation (SGE) Patient's overall rating of treatment effectiveness. Co-primary endpoint in major clinical trials. nih.gov
    Osteoarthritis Pain Score A measure of pain intensity. Used in long-term extension studies. nih.gov

    Efficacy in Cephalalgias

    The application of this compound has also been explored for the treatment of primary headache disorders, specifically episodic cluster headache and migraine, typically in an intranasal formulation. drugbank.comwikipedia.orgcochranelibrary.commedkoo.com

    Episodic Cluster Headache

    This compound has undergone Phase III clinical trials for the treatment of episodic cluster headaches. drugbank.comclinicaltrials.govdrugbank.comcenterwatch.com One such study was a 49-day, double-blind, randomized, placebo-controlled, parallel-group, multicenter evaluation of intranasal civamide (this compound). clinicaltrials.govcenterwatch.com The aim was to assess its effectiveness in treating an episodic cluster headache period. clinicaltrials.govcenterwatch.com While the specific results of these trials are not detailed in the provided information, their completion to Phase III indicates a significant level of investigation into this potential therapeutic application. drugbank.comdrugbank.com

    Migraine

    The efficacy of intranasal this compound has also been evaluated for the acute treatment of migraine headaches. drugbank.comcochranelibrary.commedkoo.com A study published in the journal Cephalalgia investigated intranasal civamide for this purpose. medkoo.com Further details on the outcomes of clinical trials for this compound in migraine are not available in the provided search results.

    Efficacy in Other Conditions

    This compound has been evaluated for its potential role in managing conditions related to chronic nerve pain, including infections caused by the Herpes Simplex Virus (HSV). drugbank.comwikipedia.org Research has explored the use of neuropharmacologic agents that can disrupt the normal interactions between the virus and neurons as an alternative treatment strategy for HSV infections. researchgate.net Following studies where prophylactic treatment with capsaicin, the trans-isomer of this compound, demonstrated a protective effect against cutaneous HSV disease in animal models, the potential of this compound (civamide) to interfere with HSV disease has also been examined. researchgate.net While capsaicin itself does not have direct antiviral properties, its ability to alter the function of sensory neurons is the basis for this therapeutic interest. researchgate.net

    Conversely, some in vitro research using a neuronal model for HSV-1 latency and reactivation has indicated that agonists of the vanilloid receptor-1 (VR-1), such as capsaicin, can lead to the reactivation of latent HSV-1. nih.gov This reactivation was found to be dependent on the dose of capsaicin and linked to an increase in intracellular calcium. nih.gov

    Summary of Research on this compound and HSV

    Research AreaKey Finding / ObservationCompound StudiedSource(s)
    Therapeutic PotentialThis compound (civamide) has been examined for its ability to interfere with HSV disease. researchgate.netThis compound drugbank.comwikipedia.orgresearchgate.net
    Mechanism Exploration (In Vitro)Activation of the VR-1 channel by agonists can induce reactivation of latent HSV-1 in sensory neurons. nih.govCapsaicin nih.gov
    Prophylactic Effect (Animal Model)Prophylactic treatment protected guinea pigs against cutaneous HSV disease. researchgate.netCapsaicin researchgate.net

    Expert opinion suggests that this compound may have future applications in treating pain associated with intestinal diseases. researchgate.netnih.gov This potential is supported by research into its natural isomer, capsaicin, which has been shown to reduce abdominal pain in patients with irritable bowel syndrome following oral administration. mdpi.com

    Research into Inflammatory Bowel Disease (IBD) provides more specific insights into the mechanisms involved. nih.gov A study comparing colon tissue from IBD patients with normal colon tissue found that the neuromuscular function was altered in the diseased tissue. nih.gov Specifically, the relaxation of colonic smooth muscle that is normally activated by capsaicin was significantly diminished in samples from patients with IBD. nih.gov This suggests that IBD involves a discrete impairment of sensory-motor coupling. nih.gov

    Diminished Capsaicin-Evoked Relaxation in IBD-Affected Colon Muscle

    Muscle TypeReduction in Relaxation Response vs. Normal ColonSource
    Longitudinal Muscle63% nih.gov
    Circular Muscle76% nih.gov

    Challenges and Research Gaps

    Unelucidated Aspects of Zucapsaicin's Pharmacological Mechanism

    The primary mechanism of action for This compound (B21952) is understood to be its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor. wikipedia.orgdrugbank.com this compound acts as an agonist at this receptor, which is predominantly found on nociceptive (pain-sensing) neurons. wikipedia.orgdrugbank.com The initial activation of TRPV1 by this compound leads to an influx of calcium and sodium ions, causing cell depolarization and the sensation of burning or pain. drugbank.comnih.gov This is followed by a period of desensitization, where the neuron becomes less responsive to further stimuli, ultimately leading to an analgesic effect. wikipedia.orgnih.gov

    However, the complete picture of its pharmacological action is not fully understood. wikipedia.orghpfb-dgpsa.ca While the agonist activity at TRPV1 is well-established, the precise downstream signaling pathways and the full extent of its molecular interactions are still being explored. For instance, this compound is known to decrease the levels of substance P and calcitonin gene-related peptide (CGRP) in dorsal root ganglia and the sciatic nerve, suggesting a desensitization mechanism affecting peptidergic afferent neurons. wikipedia.orghres.capharmacompass.com The intricate details of how this depletion occurs and its long-term consequences on neuronal function require further investigation.

    Studies also suggest the involvement of other cellular components. This compound may activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-biphosphate (PIP2), which in turn results in TRPV1 inactivation. drugbank.com Additionally, it activates calcineurin and calcium-dependent protein kinase C isoforms, which phosphorylate TRPV1 and can enhance its responsiveness. drugbank.comnih.gov The interplay and regulation of these various pathways in different neuronal populations and under various pathological conditions remain a key area of research.

    Methodological Considerations in Clinical Trial Design for this compound

    Designing robust clinical trials for topical analgesics like this compound presents unique challenges. A primary consideration is the selection of an appropriate placebo. The initial burning sensation caused by this compound makes true blinding difficult, as patients can often distinguish between the active drug and an inert vehicle. This can introduce bias into the study results.

    Further methodological considerations include determining the optimal dose, frequency of application, and duration of treatment for different pain conditions. nih.gov The choice of primary and secondary endpoints is also crucial and should be tailored to the specific type of pain being studied (e.g., neuropathic pain vs. osteoarthritis pain). europa.eu Validated pain scales and functional outcome measures are essential for accurately assessing efficacy. europa.eu

    The potential for variability in patient populations, including the specific etiology of their pain and any concomitant medications, must also be carefully managed in the trial design and analysis. europa.euclinicaltrials.gov For instance, trials for neuropathic pain may need to account for patients taking other medications like tricyclics or anticonvulsants. europa.eu

    Long-term Effects on Neuronal Function and Structure in Different Applications

    The long-term consequences of repeated this compound application on neuronal function and structure are not fully elucidated. While the desensitization of TRPV1-expressing neurons is the basis of its analgesic effect, the reversibility and potential for long-term structural changes require more extensive investigation. mdpi.commdpi.com

    Repeated application of capsaicin, its trans-isomer, has been associated with a reversible degeneration of epidermal nerve fibers, which correlates with pain reduction. mdpi.com This is thought to be a result of neurotoxicity from increased intracellular calcium and the production of reactive oxygen species. mdpi.com Whether this compound induces similar effects and the full implications of these changes for sensory and autonomic nerve fibers in the long term are important areas for future research.

    Considerations for Systemic Exposure with Topical Application

    A key advantage of topical this compound is its low systemic absorption, which minimizes the risk of off-target effects. researchgate.net Animal studies have indicated that systemic absorption is minimal. nih.govhres.ca In a multi-dose study in healthy volunteers, systemic levels of this compound were not detected in serum samples. hres.ca

    Despite this low absorption, it is still a factor to consider, particularly with long-term use or application over large surface areas. In vitro studies have shown that this compound can have weak to moderate inhibitory effects on various cytochrome P450 enzymes. hres.ca While these effects are not considered clinically significant at typical topical doses due to the lack of detectable systemic levels, they underscore the importance of understanding any potential for systemic exposure. hres.ca

    Animal pharmacokinetic studies have shown that while topical administration leads to lower systemic levels than oral administration, some level of absorption does occur. hres.ca Rat studies have established an elimination half-life of approximately 7 to 11 hours for this compound and its metabolites. hres.ca Further research in human populations under various conditions of use will help to fully characterize the pharmacokinetics and potential for systemic exposure, ensuring its safe and effective long-term application.

    Interactive Data Table: this compound Pharmacokinetic and Mechanistic Data

    ParameterFindingSpecies/ModelCitation
    Systemic Absorption Low systemic absorption, localizes at the area of application.Humans/Animals wikipedia.orgnih.gov
    Systemic Absorption Rate In animal studies, systemic absorption is 0.075%.Animals drugbank.comnih.gov
    Serum Levels (Human) No systemic levels detected in any serum samples in a multi-dose study.Humans hres.ca
    Elimination Half-Life Approximately 7 to 11 hours for this compound and its metabolites.Rats wikipedia.orghres.ca
    Primary Mechanism Agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.N/A wikipedia.orgdrugbank.com
    Effect on Neuropeptides Decreases levels of Substance P and Calcitonin Gene-Related Peptide (CGRP).N/A wikipedia.orghres.capharmacompass.com
    Enzyme Inhibition (in vitro) Weak to moderate inhibition of CYP 1A2, 2C19, 2C9, 2D6, 2E1, and 3A4.In vitro hres.ca

    Future Research Directions and Translational Perspectives

    Elucidating Novel Molecular Targets and Pathways of Zucapsaicin (B21952) Action

    While the primary mechanism of this compound is understood to be its agonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, future research aims to delve deeper into its molecular interactions. nih.govwikipedia.org The initial binding to TRPV1 on nociceptive neurons triggers an influx of calcium and sodium ions, leading to depolarization and the characteristic burning sensation. nih.gov This is followed by a period of desensitization, or tachyphylaxis, a process dependent on intracellular calcium levels and involving the dephosphorylation of the TRPV1 receptor. researchgate.netnih.gov This desensitization is key to its analgesic effect, as it reduces the neuron's ability to respond to painful stimuli. mdpi.com

    Key areas for future investigation include:

    Downstream Signaling Cascades: Beyond the initial ion influx, researchers are exploring the intricate downstream signaling pathways activated by this compound. This includes the activation of protein kinase C (PKC) and calcineurin, which phosphorylate TRPV1 and can modulate its sensitivity. drugbank.com Studies also point to the involvement of phospholipase C and the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) in TRPV1 inactivation. nih.gov A more comprehensive understanding of these pathways could reveal novel targets for enhancing this compound's efficacy or mitigating potential side effects.

    Modulation of Neuropeptides: this compound has been shown to decrease levels of pro-inflammatory neuropeptides like Substance P (SP) and calcitonin gene-related peptide (CGRP) in dorsal root ganglia and the sciatic nerve. wikipedia.orghres.ca Future studies will likely focus on the precise mechanisms of this depletion and its long-term consequences on neuronal function and neurogenic inflammation. nih.gov

    Interaction with Other Receptors: While TRPV1 is the principal target, the possibility of this compound interacting with other receptors or ion channels cannot be ruled out. Investigating potential off-target effects could provide a more complete picture of its pharmacological profile.

    Investigation of this compound's Potential in Novel Pain Syndromes

    The success of this compound in treating osteoarthritic pain has paved the way for its investigation in a wider array of pain conditions. nih.gov Its ability to desensitize nociceptors makes it a promising candidate for various neuropathic pain states. researchgate.net

    Future clinical research is anticipated to focus on:

    Neuropathic Pain: Clinical trials are already exploring the use of this compound for neuropathic pain stemming from various etiologies. researchgate.netnih.gov This includes conditions like post-herpetic neuralgia and diabetic neuropathy, where the defunctionalization of hyperactive nerve fibers could provide significant relief. mdpi.com

    Migraine and Cluster Headaches: The role of CGRP in migraine pathophysiology is well-established. Given this compound's ability to deplete CGRP, intranasal formulations are being investigated for the treatment of episodic cluster headaches and migraines. researchgate.netwikipedia.org

    Visceral Pain: The potential application of this compound and its analogs in treating visceral pain, such as that associated with chronic pancreatitis, is an emerging area of interest. biorxiv.org Research in this domain will likely explore targeted delivery methods to minimize systemic exposure.

    Development of Advanced Delivery Systems and Formulations

    Optimizing the delivery of this compound is crucial for enhancing its therapeutic index, improving patient compliance, and expanding its clinical applications. Current formulations are primarily topical creams. wikipedia.org

    Future developments in delivery systems may include:

    Nanotechnology-based Formulations: Encapsulating this compound in nanoparticles could offer several advantages, including improved solubility, enhanced stability, and controlled release. researchgate.net This could lead to more potent analgesic and anti-inflammatory effects compared to conventional formulations. researchgate.net

    Targeted Delivery Mechanisms: The development of delivery systems that can specifically target TRPV1-expressing neurons would be a significant breakthrough. This could involve conjugating this compound to molecules that have a high affinity for these neurons, thereby maximizing its local effect while minimizing off-target interactions.

    Novel Administration Routes: Beyond topical and intranasal routes, researchers may explore other localized delivery methods, such as intraganglionic or intrathecal injections for specific and severe pain conditions. researchgate.net

    Role of this compound in Understanding Central Sensitization in Chronic Pain

    Central sensitization, a state of heightened excitability of the central nervous system, is a key mechanism underlying many chronic pain conditions. mdpi.comimrpress.com It manifests as hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to normally non-painful stimuli). wikipedia.org Capsaicin-induced pain models are instrumental in studying the mechanisms of central sensitization. mdpi.commdpi.com

    Future research using this compound in this context will likely focus on:

    Modulation of Spinal Cord Neurons: Investigating how topical this compound application can influence the activity and plasticity of dorsal horn neurons in the spinal cord. mdpi.com Prolonged low-concentration capsaicin (B1668287) application has been shown to diminish the development of secondary hyperalgesia, suggesting a potential to prevent or reverse central sensitization. ubc.ca

    Neurotransmitter Systems: Elucidating the role of various neurotransmitter systems, such as the NMDA receptor system, in this compound-mediated effects on central sensitization. nih.gov Capsaicin has been shown to activate protein kinase A (PKA) and PKC, which can phosphorylate NMDA receptors and contribute to neuronal hyperexcitability. nih.gov

    Glial Cell Involvement: Exploring the interaction between neurons and glial cells (microglia and astrocytes) in the context of this compound treatment and its impact on central sensitization. nih.gov

    Integration of Advanced Imaging Techniques (e.g., fMRI) in Neurobiological Studies

    Functional magnetic resonance imaging (fMRI) and other advanced neuroimaging techniques are powerful tools for visualizing brain activity and understanding the central processing of pain. plos.org These techniques have been used to study the effects of capsaicin-induced pain and hyperalgesia. nih.govnih.gov

    Future neuroimaging studies involving this compound could:

    Map Central Pain Pathways: Use fMRI to map the specific brain regions activated or deactivated by this compound application in both healthy individuals and patients with chronic pain. researchgate.net Studies with capsaicin have shown activation in areas like the thalamus, periaqueductal gray (PAG), and somatosensory cortices. nih.govjneurosci.org

    Investigate Central Sensitization: Employ fMRI to identify the neural correlates of central sensitization and how they are modulated by this compound treatment. jneurosci.org This could provide objective biomarkers for treatment efficacy.

    Longitudinal Studies: Conduct long-term fMRI studies to assess the lasting effects of this compound on brain plasticity and functional connectivity in chronic pain patients. researchgate.net

    Computational Modeling and Drug Repurposing Approaches for this compound and Analogues

    In silico methods, including computational modeling and machine learning, are becoming increasingly valuable in drug discovery and development. researchgate.net These approaches can accelerate the identification of new therapeutic uses for existing drugs and the design of novel compounds.

    Future computational research on this compound and its analogues may involve:

    Ligand-Based Drug Design: Using the structure of this compound as a template to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govacs.org

    Molecular Docking and Dynamics Simulations: Performing simulations to predict the binding affinity and interaction of this compound and its analogues with TRPV1 and other potential molecular targets. mdpi.comresearchgate.net This can provide insights into the structure-activity relationship and guide the synthesis of more effective compounds. nih.gov

    Drug Repurposing: Employing computational algorithms to screen libraries of existing drugs to identify compounds that may have synergistic effects with this compound or could be repurposed for pain management or other therapeutic applications. biorxiv.org

    Expanding Research into Non-Analgesic Therapeutic Applications of Capsaicinoids and Analogues (e.g., metabolic, anti-inflammatory, anti-cancer roles)

    The therapeutic potential of capsaicinoids extends beyond pain relief. researchgate.net Preclinical studies have suggested that these compounds may have beneficial effects in a variety of other conditions.

    Future research into the non-analgesic applications of this compound and its analogues is a promising frontier, with potential areas of investigation including:

    Metabolic Disorders: Capsaicinoids have been shown to have anti-obesity effects. mdpi.com Research could explore the potential of this compound in modulating metabolism and its utility in managing metabolic syndrome.

    Anti-inflammatory Effects: While its role in neurogenic inflammation is linked to its analgesic properties, the broader anti-inflammatory effects of this compound warrant further investigation for conditions with an inflammatory component. biorxiv.org

    Anti-cancer Roles: Emerging evidence suggests that capsaicin and its analogues possess anti-cancer properties, including the ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. mdpi.comresearchgate.net Molecular dynamics studies have shown that this compound can bind to the PD-L1 dimer, suggesting a potential mechanism for cancer immunotherapy. mdpi.comnih.gov Future studies will likely explore these mechanisms further and evaluate the potential of this compound as an adjunct in cancer therapy.

    Conclusion

    Summary of Zucapsaicin's Established and Emerging Roles in Biomedical Research

    This compound (B21952), the cis-isomer of capsaicin (B1668287), has carved out a significant niche in biomedical research, primarily as a topical analgesic. nih.govnih.gov Its established role is centered on the management of pain associated with osteoarthritis of the knee. nih.govresearchgate.net Research has demonstrated its therapeutic efficacy in this area, leading to its approval in Canada under the brand name Zuacta. wikipedia.orgdrugbank.com The mechanism of action is similar to its more widely known trans-isomer, capsaicin, involving the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. wikipedia.orgdrugbank.com this compound acts as an agonist at the TRPV1 receptor, which is crucial in transducing pain signals. nih.govdrugbank.com Initial stimulation of this receptor causes a burning sensation, which is followed by a desensitization period, ultimately leading to an analgesic effect. wikipedia.orgdrugbank.com

    Emerging research is broadening the therapeutic horizons for this compound beyond osteoarthritis. nih.gov It is under active investigation for the treatment of various neuropathic pain conditions. nih.govresearchgate.net Studies have highlighted its potential efficacy in alleviating the pain from postherpetic neuralgia, HIV-associated distal sensory polyneuropathy, and other forms of nerve pain. nih.gov Furthermore, intranasal formulations of this compound, also known as civamide, have been explored for the management of cluster headaches and migraines. wikipedia.orgmdpi.commedcentral.com Preclinical and clinical trials are ongoing to fully understand its pharmacological properties and expand its clinical applications. nih.gov A key advantage of this compound noted in research is its better tolerability compared to capsaicin, causing less local irritation such as stinging and burning. researchgate.netmdpi.com

    Table 1: Investigated Therapeutic Areas for this compound

    Condition Level of Investigation Key Findings
    Osteoarthritis of the Knee Approved for use in some regions Effective in relieving severe pain, often as an adjunct therapy. nih.govresearchgate.netdrugbank.com
    Neuropathic Pain Under Investigation Shows promise in alleviating various types of nerve-related pain. researchgate.netnih.gov
    Cluster Headaches Investigational Intranasal formulations have been tested for acute treatment. wikipedia.orgmedcentral.commedkoo.com
    Migraine Investigational Intranasal civamide has been studied for acute migraine treatment. wikipedia.orgdrugbank.commedkoo.com
    Herpes Simplex Infections Investigational Explored for managing pain associated with outbreaks. wikipedia.orgdrugbank.com

    Significance of this compound Research for Future Pain Management Strategies

    The ongoing investigation into this compound holds considerable significance for the future of pain management. The quest for effective and safe analgesics is a critical area of clinical research, especially given the limitations and potential for adverse effects with current therapies. medcentral.com this compound's mechanism of action, targeting the TRPV1 receptor, offers a non-opioid pathway for pain relief, which is of paramount importance in the face of the ongoing opioid crisis.

    Research into this compound and other TRPV1 agonists is paving the way for more targeted pain therapies. By focusing on the peripheral nervous system, topical applications of this compound can provide localized pain relief with minimal systemic absorption, thereby reducing the risk of systemic side effects. mdpi.com This is particularly beneficial for chronic conditions like osteoarthritis where long-term treatment is often necessary. The development of this compound, which is better tolerated than its natural counterpart capsaicin, demonstrates the potential for refining existing compounds to improve patient compliance and outcomes. researchgate.netmdpi.com

    Furthermore, the exploration of this compound for different types of pain, including neuropathic pain and headaches, could lead to new treatment paradigms for these often difficult-to-manage conditions. nih.govnih.gov Success in these areas would not only provide new therapeutic options but also deepen our understanding of the underlying pathophysiology of these disorders. The continued development of TRPV1-targeted therapies, spurred by research on compounds like this compound, represents a promising frontier in creating more personalized and effective pain management strategies.

    Table 2: this compound Research Highlights

    Research Focus Key Findings Implication for Future Pain Management
    Mechanism of Action Agonist of the TRPV1 receptor, leading to desensitization of nociceptive neurons. wikipedia.orgdrugbank.com Provides a targeted, non-opioid approach to pain relief.
    Tolerability Better tolerated with less local irritation compared to capsaicin. researchgate.netmdpi.com Improved patient adherence and potential for wider use.
    Formulations Developed as a topical cream and investigational intranasal spray. wikipedia.orgdrugbank.com Allows for localized treatment and potential for new applications in headache disorders.
    Clinical Applications Efficacy shown in osteoarthritis; under investigation for neuropathic pain and headaches. nih.govresearchgate.netnih.gov Potential to address unmet needs in various chronic and acute pain conditions.

    Call for Continued Rigorous Academic Investigation into this compound's Therapeutic Potential

    While the existing body of research on this compound is promising, a clear need for continued and rigorous academic investigation remains. To fully realize its therapeutic potential, further studies are essential to elucidate its long-term efficacy and to firmly establish its role in various clinical settings. Large-scale, randomized controlled trials are necessary to build upon the preliminary evidence for its use in neuropathic pain and headache disorders.

    Future research should also delve deeper into the molecular mechanisms that differentiate this compound from capsaicin, particularly concerning its improved tolerability. A better understanding of these nuances could inform the development of next-generation TRPV1 modulators with even more favorable therapeutic profiles. Comparative effectiveness studies pitting this compound against other topical analgesics and standard-of-care treatments would provide valuable information for clinicians and patients.

    Moreover, investigations into novel delivery systems and formulations could further enhance its therapeutic utility and patient convenience. The scientific community is encouraged to pursue these avenues of research to unlock the full potential of this compound as a valuable tool in the armamentarium against pain. A sustained and collaborative effort in academic research will be crucial in translating the promise of this compound into tangible benefits for individuals suffering from chronic and debilitating pain conditions.

    Q & A

    Q. What is the molecular mechanism underlying Zucapsaicin's analgesic effects?

    this compound acts as a TRPV1 agonist, binding to intracellular sites on nociceptive neurons to induce calcium and sodium influx, leading to depolarization and subsequent desensitization. This desensitization reduces neuropeptide release (e.g., substance P and CGRP), thereby alleviating pain. Methodologically, confirmatory studies involve in vitro TRPV1 channel assays (e.g., calcium imaging) and in vivo behavioral tests in rodent neuropathic pain models .

    Q. How is this compound synthesized, and what are the critical steps to ensure isomer purity?

    this compound is synthesized via a silver-catalyzed hydroalkylation of alkynes. Key steps include:

    • Step 1 : Reacting compound 55 with 9-BBN in toluene at 60°C to form intermediate 57 (82% yield, no E-isomer).
    • Step 2 : Converting intermediate 57 to this compound through reductive amination. Researchers should monitor reaction conditions (temperature, solvent) and use chiral chromatography to verify isomer purity .

    Q. What animal models are appropriate for evaluating this compound's efficacy in neuropathic pain?

    Validated models include:

    • Rat chronic constriction injury (CCI) : Measures mechanical allodynia via von Frey filaments.
    • Guinea pig HSV infection model : Assesses tolerance and pain reduction. Dosing regimens (e.g., topical vs. oral) and behavioral endpoints (e.g., latency to withdrawal) must align with TRPV1 activation kinetics .

    Advanced Research Questions

    Q. How can contradictory findings regarding TRPV1 desensitization pathways be resolved?

    Studies report conflicting mechanisms, such as calcium-dependent tachyphylaxis vs. PIP2 hydrolysis. To resolve discrepancies:

    • Comparative analysis : Replicate experiments using identical TRPV1 expression systems (e.g., HEK293 cells) and calcium chelators (e.g., BAPTA-AM).
    • Variable controls : Test concentration-dependent effects (0.1–10 µM this compound) and phosphorylation markers (e.g., protein kinase C isoforms). Cross-validation with knockout models (TRPV1⁻/⁻ mice) can isolate pathway-specific contributions .

    Q. What methodological strategies improve reproducibility in this compound pharmacology studies?

    • Standardized protocols : Use consistent formulations (e.g., 0.075% topical cream) and application durations (e.g., 4-hour exposure).
    • Supplementary data : Provide raw calcium imaging traces, dose-response curves, and purity certificates (e.g., HPLC chromatograms with retention times).
    • Blinding : Implement double-blind protocols in behavioral studies to reduce bias .

    Q. How can researchers optimize this compound's synthetic yield while minimizing byproducts?

    • Catalyst screening : Test alternatives to silver catalysts (e.g., palladium or copper complexes) to enhance regioselectivity.
    • Solvent optimization : Replace toluene with polar aprotic solvents (e.g., DMF) to stabilize intermediates.
    • Real-time monitoring : Use inline FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .

    Q. What are the limitations of current pharmacokinetic models for this compound?

    Existing models assume linear absorption due to low systemic bioavailability (0.075%). However, interspecies differences (e.g., rat vs. human skin permeability) and formulation effects (e.g., cream vs. gel) are often overlooked. Advanced approaches include:

    • Compartmental modeling : Incorporate dermal retention parameters.
    • Microdialysis : Measure local tissue concentrations in real-time .

    Methodological Guidance

    Q. Which analytical techniques are most reliable for characterizing this compound purity?

    • HPLC : Use a C18 column with UV detection (λ = 280 nm) and isocratic elution (acetonitrile:water, 70:30).
    • NMR : Confirm stereochemistry via NOESY (nuclear Overhauser effect) to distinguish cis (Z) and trans (E) isomers.
    • Mass spectrometry : Validate molecular weight (305.41 g/mol) with ESI+ ionization .

    Q. How should researchers design clinical trials to evaluate this compound's efficacy in osteoarthritis?

    • Population : Enroll patients with Kellgren-Lawrence grade II-III knee osteoarthritis.
    • Outcomes : Primary endpoint = change in WOMAC pain score at 12 weeks; secondary endpoints = joint function and rescue medication use.
    • Controls : Use vehicle-matched placebo and active comparator (e.g., capsaicin cream).
    • Ethics : Address blinding challenges (burning sensation) with patient education and washout periods .

    Q. What strategies mitigate bias in meta-analyses of this compound trials?

    • PRISMA guidelines : Follow systematic review protocols for study selection and data extraction.
    • Risk-of-bias tools : Apply Cochrane ROB-2 criteria to assess randomization, allocation concealment, and attrition.
    • Sensitivity analysis : Exclude low-quality studies (e.g., those lacking double-blinding) to validate robustness .

    Tables

    Q. Table 1. Key Pharmacokinetic Parameters of this compound

    ParameterValue (Rat Model)MethodReference
    Half-life (t₁/₂)7–11 hoursLC-MS/MS plasma analysis
    Bioavailability0.075%Radiolabeled topical application
    Protein binding85%Equilibrium dialysis

    Q. Table 2. Comparison of this compound and Capsaicin

    PropertyThis compoundCapsaicin
    IsomerCis (Z)Trans (E)
    TRPV1 EC₅₀0.3 µM0.1 µM
    TolerabilityHigher (reduced burning)Lower
    Clinical approvalHealth Canada (2010)FDA (2009)
    Reference

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.